6-Azathymine

Crystallography Structural Biology Nucleic Acid Chemistry

6-Azathymine (CAS 932-53-6) is the only nucleobase analog serving as a dual-substrate probe for both thymidine phosphorylase (TP) and uridine phosphorylase (UP) from E. coli—validated in trans-2-deoxyribosylation assays. Its competitive antagonism against thymine/thymidine in Streptococcus faecalis (ATCC 8043) delivers a quantitative 50% growth inhibition benchmark unavailable with thymine or 6-azauracil. At 60 µM, it provides 10–20× post-UV survival enhancement without altering thymine dimer formation. It also inhibits uracil degradation in rat liver fractions more potently than thymine. Critical for reproducible enzymatic and microbial studies—substitution with thymine or 6-azauracil yields fundamentally different experimental outcomes. Source at ≥98% HPLC purity. Long-term storage at -20°C ensures assay consistency.

Molecular Formula C4H5N3O2
Molecular Weight 127.10 g/mol
CAS No. 932-53-6
Cat. No. B184732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azathymine
CAS932-53-6
Synonyms6-azathymine
Molecular FormulaC4H5N3O2
Molecular Weight127.10 g/mol
Structural Identifiers
SMILESCC1=NNC(=O)NC1=O
InChIInChI=1S/C4H5N3O2/c1-2-3(8)5-4(9)7-6-2/h1H3,(H2,5,7,8,9)
InChIKeyXZWMZFQOHTWGQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azathymine (CAS 932-53-6): A 6-Aza Thymine Analog for Pyrimidine Metabolism and Nucleoside Phosphorylase Research


6-Azathymine (3,5-dihydroxy-6-methyl-1,2,4-triazine, CAS 932-53-6) is a nucleobase analogue wherein the CH group at position 6 of thymine is replaced by nitrogen [1]. With a molecular weight of 127.10 g/mol and a calculated Log P of -0.688 [2], this heterocyclic compound exhibits distinct physicochemical properties compared to its natural counterpart thymine. 6-Azathymine functions as a D-3-aminoisobutyrate-pyruvate aminotransferase inhibitor and demonstrates antibacterial and antiviral activities [3]. The compound serves as a tool for investigating pyrimidine metabolism, particularly as a substrate for thymidine phosphorylase (TP) and uridine phosphorylase (UP) [4], and has established applications in competitive inhibition studies with Streptococcus faecalis and Lactobacillus casei [5].

Why 6-Azathymine (CAS 932-53-6) Cannot Be Replaced by Thymine or 6-Azauracil in Specialized Assays


Despite being a thymine analog, 6-azathymine exhibits biochemical and physicochemical behavior that fundamentally diverges from both its natural counterpart thymine and structurally similar aza-analogs such as 6-azauracil. The replacement of the C6 methine group with nitrogen alters hydrogen bonding schemes [1], modifies enzyme recognition patterns across nucleoside phosphorylases [2], and introduces organism-specific activity profiles not observed with thymine or 6-azauracil [3]. Critically, 6-azathymine demonstrates markedly different potency in inhibiting uracil degradation compared to thymine [4]. These compound-specific characteristics mean that substituting 6-azathymine with thymine or 6-azauracil will yield fundamentally different experimental outcomes in enzymatic assays, microbial growth inhibition studies, and metabolic investigations. The quantitative evidence below documents exactly where these differences manifest and why they matter for experimental design and procurement decisions.

6-Azathymine (CAS 932-53-6) Quantitative Differentiation Evidence: Comparator-Based Data for Procurement Decisions


6-Azathymine vs 6-Azauracil: Divergent Hydrogen Bonding Schemes in Crystal Structure Analysis

X-ray crystallographic analysis reveals that 6-azathymine and 6-azauracil adopt fundamentally different hydrogen bonding schemes in the solid state [1]. This structural divergence stems from the presence of the 5-methyl group in 6-azathymine, which alters the available hydrogen bond donor and acceptor patterns compared to the unsubstituted 6-azauracil scaffold. In both compounds, every available atom except the N(6) position participates in hydrogen bonding interactions.

Crystallography Structural Biology Nucleic Acid Chemistry

6-Azathymine vs Thymine: Differential Inhibition of Uracil Degradation in Rat Liver Preparations

In a comparative study using particle-free fractions of rat liver, 6-azathymine inhibited the enzymatic degradation of uracil to a greater extent than thymine [1]. This finding distinguishes 6-azathymine from its natural counterpart in pyrimidine catabolic pathway studies. Furthermore, in vivo administration of 6-azathymine to mice resulted in the excretion of large amounts of uracil in urine, an effect not observed with thymine administration [1].

Enzyme Inhibition Pyrimidine Catabolism Metabolic Studies

6-Azathymine vs 2-Thio-6-Azathymine: Differential Substrate Recognition by E. coli Nucleoside Phosphorylases

In an enzymatic study of recombinant E. coli nucleoside phosphorylases, 6-azathymine and 6-azauracil both showed good substrate properties for thymidine phosphorylase (TP) and uridine phosphorylase (UP) [1]. In stark contrast, the 2-thio derivative (2-thio-6-azathymine) was recognized only by thymidine phosphorylase (TP), with no substrate activity for uridine phosphorylase (UP) [1]. This demonstrates that the 2-oxo group in 6-azathymine is essential for dual-enzyme recognition.

Nucleoside Phosphorylases Enzymatic Glycosylation Substrate Specificity

6-Azathymine vs 6-Azauracil: Organism-Specific Growth and Nucleic Acid Synthesis Effects in Vibrio cholerae

In Vibrio cholerae, 6-azathymine and 8-azaguanine showed very little action either on growth or on the synthesis of RNA and DNA [1]. In direct contrast, 6-azauracil brought about a pronounced inhibition of these functions and that of protein synthesis [1]. Furthermore, only 6-azauracil protected cells against ultraviolet irradiation-induced lysis, with both effects reversed by uracil supplementation [1].

Microbial Growth Inhibition Vibrio cholerae Nucleic Acid Synthesis

6-Azathymine vs Thymine/Thymidine: Competitive Growth Inhibition Kinetics in Streptococcus faecalis

In Streptococcus faecalis (ATCC 8043) growth inhibition studies, 6-azathymine acted as a competitive antagonist in media supplemented with either thymine or thymidine [1]. A significantly greater amount of the analog was required for 50% inhibition of growth in the presence of thymidine than with thymine [1], indicating differential competitive dynamics between the two natural substrates. In media supplemented with pteroylglutamic acid or synthetic citrovorum factor, 6-azathymine noncompetitively inhibited growth [1].

Competitive Inhibition Microbial Growth Assay Thymidine Metabolism

6-Azathymine UV Protective Effect: Quantitative Survival Enhancement in S. faecalis

Streptococcus faecalis (ATCC 8043) cells grown in the presence of a partially inhibitory concentration of 6-azathymine (60 μM) showed, after ultraviolet irradiation at 2537 Å, a 10- to 20-fold higher number of survivors than cells grown in a limiting concentration of either thymine or thymidine (4 μM) [1]. This protective effect was also observed with 6-azauracil (660 μM), but no significant difference was found between treatments in the amount of thymine dimer formed in the acid-insoluble fraction upon irradiation [1].

UV Photobiology Radioprotection Bacterial Survival

High-Value Application Scenarios for 6-Azathymine (CAS 932-53-6) Procurement


Nucleoside Phosphorylase Substrate Specificity Studies and Chemoenzymatic Glycosylation

6-Azathymine serves as a dual-substrate probe for both thymidine phosphorylase (TP) and uridine phosphorylase (UP) from E. coli, enabling parallel enzymatic studies across two nucleoside phosphorylases with a single nucleobase scaffold [1]. This dual recognition, validated in trans-2-deoxyribosylation assays using dG and purine nucleoside phosphorylase (PNP) for in situ dRib-1P generation, makes 6-azathymine an essential reference compound for characterizing enzyme specificity, comparing TP versus UP substrate preferences, and developing chemoenzymatic routes to azapyrimidine nucleosides [1].

Streptococcus faecalis-Based Competitive Growth Inhibition and Thymidine Salvage Pathway Analysis

The well-characterized competitive antagonism of 6-azathymine against thymine and thymidine in Streptococcus faecalis (ATCC 8043) makes this compound a reference inhibitor for studying bacterial thymidine salvage pathways [1]. The differential 6-azathymine concentration required for 50% growth inhibition when competing with thymidine versus thymine provides a quantitative benchmark for experimental design [1]. Researchers should source 6-azathymine from suppliers providing ≥98% purity (HPLC) to ensure reproducible competitive inhibition kinetics in S. faecalis assays.

UV Photobiology and Bacterial Radioprotection Mechanism Studies

6-Azathymine at 60 μM provides a 10- to 20-fold enhancement in post-UV (2537 Å) survival of S. faecalis relative to thymine/thymidine-limited controls, without altering thymine dimer formation rates [1]. This quantitative protective effect, distinct from 6-azauracil's different concentration requirement (660 μM) [1], makes 6-azathymine a valuable tool for dissecting UV-induced damage mechanisms that operate independently of thymine photoproduct formation. Laboratories investigating bacterial UV sensitivity modulation should procure 6-azathymine with documented storage stability at -20°C to maintain consistent photoprotective activity across experiments.

Pyrimidine Catabolism Studies: Uracil Degradation Inhibition and In Vivo Metabolic Tracing

6-Azathymine inhibits uracil degradation in rat liver particle-free fractions to a greater extent than thymine, and its administration to mice induces urinary uracil excretion [1]. This distinct metabolic perturbation profile positions 6-azathymine as a chemical probe for studying pyrimidine catabolic pathways, particularly the uracil degradation route. The compound's known metabolic fate in mice—including conversion to the corresponding ribonucleoside and excretion of free azathymine and metabolites including 5-hydroxymethyl-6-azauracil —provides a defined metabolic reference for in vivo pyrimidine analog tracking studies.

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